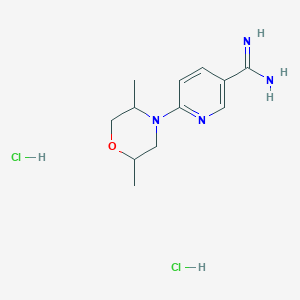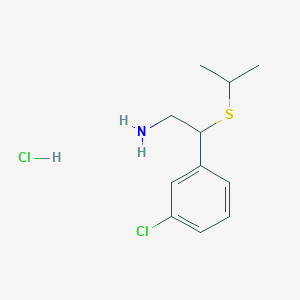![molecular formula C9H13NS B1465296 {3-[(Methylsulfanyl)methyl]phenyl}methanamine CAS No. 869297-24-5](/img/structure/B1465296.png)
{3-[(Methylsulfanyl)methyl]phenyl}methanamine
Vue d'ensemble
Description
“{3-[(Methylsulfanyl)methyl]phenyl}methanamine” is a chemical compound with the CAS Number: 869297-24-5 . It has a molecular weight of 167.27 . The IUPAC name for this compound is this compound . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13NS/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 167.27 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Neurochemistry and Neurotoxicity
Research on compounds like 3,4-Methylenedioxymethamphetamine (MDMA) explores their neurochemical effects and neurotoxicity. MDMA, related by structural analogy to amphetamines and hallucinogens, has been studied for its unique biphasic response in animals, showing both acute and long-term effects on serotonergic neurotoxicity. The selective neurotoxic effects of MDMA and its derivatives on serotonin neurons highlight the compound's potential for studying neurotoxic mechanisms and psychiatric disorder treatments (McKenna & Peroutka, 1990).
Drug Metabolism and Cytochrome P450 Inhibition
The study of cytochrome P450 (CYP) enzymes, which metabolize a diverse number of drugs, is crucial for understanding drug-drug interactions. Research on chemical inhibitors of CYP isoforms in human liver microsomes helps predict potential interactions and the metabolism of new compounds. This information is vital for developing safer drugs with minimal adverse interactions (Khojasteh et al., 2011).
HPLC Applications in Drug Analysis
High-Performance Liquid Chromatography (HPLC) techniques for analyzing basic drugs on microparticulate strong cation-exchange materials demonstrate the importance of such methods in forensic and pharmaceutical analysis. This research provides a foundation for developing analytical techniques for new chemical entities, including the detailed analysis of their physical and chemical properties (Flanagan et al., 2001).
Anticancer Potential of Chemical Compounds
The exploration of cinnamic acid derivatives showcases the potential of natural and synthetic compounds in anticancer research. These derivatives, with their varied biological activities and traditional medicinal uses, open pathways for developing novel anticancer agents. The ability to modify the chemical structure of such compounds for enhanced efficacy and reduced toxicity is a significant aspect of current medicinal chemistry research (De et al., 2011).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound are H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Propriétés
IUPAC Name |
[3-(methylsulfanylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUKLCOVUUSNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1465215.png)
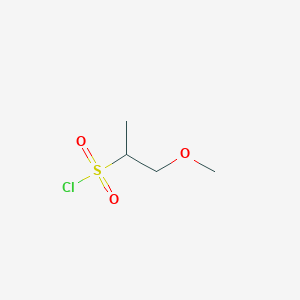

![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1465219.png)
![N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide](/img/structure/B1465220.png)
![2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran](/img/structure/B1465223.png)
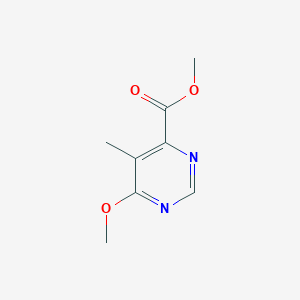
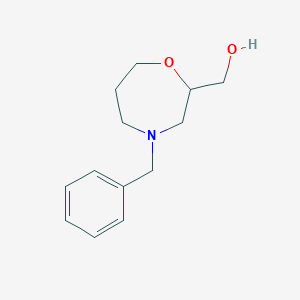
![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)
